![molecular formula C13H24N2O2 B11867335 2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)
2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate
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Overview
Description
2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and nonane ring system. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The spirocyclic structure allows it to fit into binding sites with high specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain applications in research and industry .
Biological Activity
2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate is a compound characterized by its unique spirocyclic structure, which integrates both azaspiro and carbamate functionalities. This configuration is significant in medicinal chemistry, as it may influence the compound's biological interactions and therapeutic potential. The molecular formula for this compound is C_{12}H_{22}N_{2}O_{2}, with a molar mass of approximately 240.34 g/mol.
Structural Characteristics
The compound features a tert-butyl group , enhancing its lipophilicity and potentially affecting its solubility and biological activity. The azaspiro framework contributes to its distinct reactivity and selectivity in biological systems, which can be pivotal for drug design.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures exhibit promising biological activities, making them attractive candidates for drug discovery. The unique configuration of this compound may confer specific interactions with biological macromolecules, including proteins and nucleic acids.
Studies have demonstrated that spirocyclic compounds can serve as scaffolds for developing new therapeutic agents. For instance, Chalyk et al. (2017) highlighted the potential of azaspiro compounds in pharmacology, suggesting that they can interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors.
- DNA Interaction : Potential binding to nucleic acids may affect gene expression.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, which include:
- Formation of the spirocyclic structure : Utilizing cyclization reactions to create the azaspiro framework.
- Carbamoylation : Attaching the tert-butylcarbamate group through carbamoylation reactions.
These methods ensure efficient production while maintaining structural integrity.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Chalyk et al. (2017) : Investigated various azaspiro compounds and their interactions with biological targets, demonstrating their potential as drug candidates.
- NMR Spectroscopy Studies : Utilized to elucidate the configurations and interactions of similar compounds, aiding in understanding their biological activities.
Comparative Analysis
To further illustrate the significance of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Spirocyclic | Potential enzyme inhibition and receptor modulation |
2-Azaspiro[3.3]heptane carbamate | Spirocyclic | Antimicrobial properties |
Tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate | Spirocyclic | Cytotoxic effects on cancer cells |
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-azaspiro[4.4]nonan-9-yl N-tert-butylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)15-11(16)17-10-5-4-6-13(10)7-8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
HJZCFHJCHFNRMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)OC1CCCC12CCNC2 |
Origin of Product |
United States |
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